molecular formula C14H17ClFNO2 B5508884 1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

Cat. No.: B5508884
M. Wt: 285.74 g/mol
InChI Key: XDIGLXDTRVMAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C14H17ClFNO2 and its molecular weight is 285.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.0931846 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Dynamic Features

  • Research on bis[2-(2-furyl)indenyl]zirconium derivatives has shown that these compounds exhibit interesting conformational behaviors due to the rotation of indenyl−furyl groups. This study provides insights into the structural dynamics of furyl-containing compounds, which could be relevant for understanding similar features in 1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride (Dreier et al., 2001).

Synthetic Approaches and Chemical Reactions

  • The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrates the feasibility of synthesizing fluorophenyl-containing compounds with high yields under mild reaction conditions. This could indicate similar synthetic accessibility for the compound of interest (Tan Bin, 2010).

Potential Medicinal Chemistry Applications

  • A study on the design, synthesis, and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as uterine relaxants highlights the potential of furyl and fluorophenyl containing compounds in developing therapeutic agents. This research suggests possible pharmacological applications for similar compounds (Viswanathan et al., 2005).

Antimicrobial and Antitumor Activities

  • Amino acid ester derivatives containing 5-fluorouracil have been synthesized and shown to exhibit significant antitumor activities. This indicates that modifications of the basic structure with fluorophenyl groups can lead to compounds with potential antitumor properties (Xiong et al., 2009).

Advanced Materials and Chemical Properties

  • The solvatochromism and crystallochromism of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings offer insights into the interactions of such compounds in various solvents and solid states. This could be relevant for the development of materials with specific optical properties based on similar furyl-containing compounds (El-Sayed et al., 2003).

Properties

IUPAC Name

1-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2.ClH/c1-10(17)8-16-9-11-6-7-14(18-11)12-4-2-3-5-13(12)15;/h2-7,10,16-17H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIGLXDTRVMAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(O1)C2=CC=CC=C2F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.